3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester
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Overview
Description
This compound, also known as 4-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Methyl Ester, is a chemical compound with the CAS number 111429-90-4 . It is also referred to as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains an isoindole group, which is a type of heterocycle, and several functional groups including an ester, an ether, and an amine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.19 and a predicted density of 1.368±0.06 g/cm3. It has a predicted melting point of 113 °C and a predicted boiling point of 345.7±25.0 °C. The flash point is 162.9°C, and the vapor pressure is 6.04E-05mmHg at 25°C. The refractive index is 1.581 .properties
IUPAC Name |
methyl (Z)-3-amino-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-13(18)8-10(16)9-22-7-6-17-14(19)11-4-2-3-5-12(11)15(17)20/h2-5,8H,6-7,9,16H2,1H3/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBWWPLQGTYAKL-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(COCCN1C(=O)C2=CC=CC=C2C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/COCCN1C(=O)C2=CC=CC=C2C1=O)\N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester |
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